N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide is a complex organic compound with potential pharmaceutical applications. It is classified as a sulfonamide derivative, which are known for their antibacterial properties. This compound exhibits a unique structure that includes a benzo[b][1,4]oxazepin moiety, contributing to its biological activity.
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group (-SO2NH2) and are often utilized in medicinal chemistry for their antimicrobial properties.
The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide typically involves multi-step organic reactions. The starting materials may include various substituted benzenes and oxazepin derivatives.
The molecular formula of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide is C24H30N2O6. The structure features:
The molecular weight is approximately 442.5 g/mol. The compound's structural representation can be derived from its SMILES notation: CCCN1C(=O)C(C)(C)COc2ccc(NC(=O)c3cc(OC)c(OC)c(OC)c3)cc21 .
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide can undergo various chemical reactions typical for sulfonamides:
These reactions are often studied under controlled laboratory conditions to evaluate the compound's stability and reactivity profile.
The mechanism of action for N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide primarily involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.
This inhibition leads to a reduction in bacterial growth and proliferation. Studies have shown that similar compounds exhibit effective antibacterial activity against various strains of bacteria.
The melting point and boiling point of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide are not readily available in the literature but can be determined through experimental methods.
Key chemical properties include:
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide has potential applications in:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: